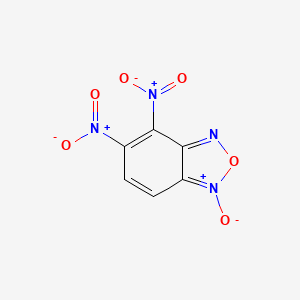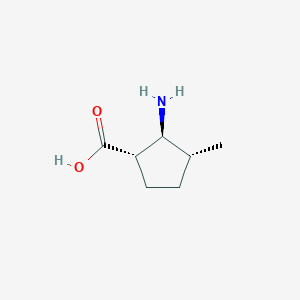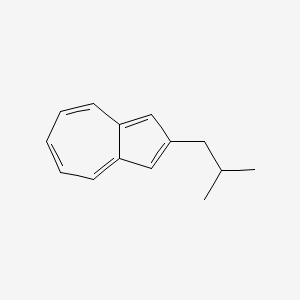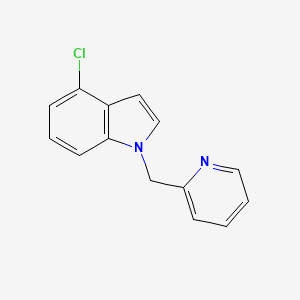
4-Chloro-1-(pyridin-2-ylmethyl)-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1-(pyridin-2-ylmethyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chlorine atom at the 4-position of the indole ring and a pyridin-2-ylmethyl group attached to the nitrogen atom of the indole ring. Indoles are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(pyridin-2-ylmethyl)-1H-indole can be achieved through various synthetic routes. One common method involves the reaction of 4-chloroindole with pyridin-2-ylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Another approach involves the use of a palladium-catalyzed cross-coupling reaction, where 4-chloroindole is coupled with pyridin-2-ylmethyl boronic acid in the presence of a palladium catalyst and a base. This method offers high selectivity and yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
化学反应分析
Types of Reactions
4-Chloro-1-(pyridin-2-ylmethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as this compound-2,3-dione.
Reduction: Formation of reduced derivatives such as 4-chloro-1-(pyridin-2-ylmethyl)-1H-indoline.
Substitution: Formation of substituted derivatives such as 4-amino-1-(pyridin-2-ylmethyl)-1H-indole.
科学研究应用
4-Chloro-1-(pyridin-2-ylmethyl)-1H-indole has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
作用机制
The mechanism of action of 4-Chloro-1-(pyridin-2-ylmethyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells.
相似化合物的比较
4-Chloro-1-(pyridin-2-ylmethyl)-1H-indole can be compared with other similar compounds, such as:
4-Chloro-1H-indole: Lacks the pyridin-2-ylmethyl group, resulting in different chemical and biological properties.
1-(Pyridin-2-ylmethyl)-1H-indole: Lacks the chlorine atom, which can affect its reactivity and biological activity.
4-Bromo-1-(pyridin-2-ylmethyl)-1H-indole: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical behavior and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
属性
分子式 |
C14H11ClN2 |
|---|---|
分子量 |
242.70 g/mol |
IUPAC 名称 |
4-chloro-1-(pyridin-2-ylmethyl)indole |
InChI |
InChI=1S/C14H11ClN2/c15-13-5-3-6-14-12(13)7-9-17(14)10-11-4-1-2-8-16-11/h1-9H,10H2 |
InChI 键 |
YGQYMBLEBLBDBY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)CN2C=CC3=C2C=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide](/img/structure/B15160275.png)
![5,5-Difluoro-2-hexyl-1-phenyl-2-azabicyclo[2.1.1]hexane](/img/structure/B15160281.png)
![1-{2-Hydroxy-6-[2-(thiophen-3-yl)ethoxy]phenyl}ethan-1-one](/img/structure/B15160293.png)
![3,5-Bis[3,5-bis(hexadecyloxy)benzamido]-4-methylbenzoic acid](/img/structure/B15160294.png)
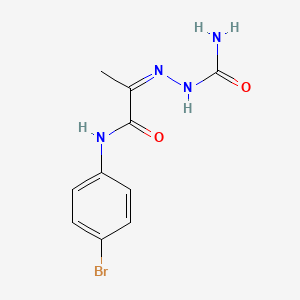
![1H-Indole-3-dodecanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B15160299.png)
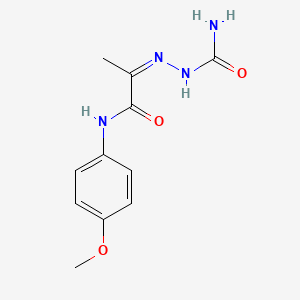

![2-[(Undec-10-enoyl)oxy]but-3-ynoic acid](/img/structure/B15160326.png)
